Cyclohexylboronic acid
Overview
Description
Cyclohexylboronic acid, with the chemical formula C6H13BO2 and CAS registry number 4441-56-9, is a compound known for its applications in organic synthesis. This white solid is characterized by its cyclohexyl and boronic acid functional groups. It is commonly used as a reagent in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and C-H activation reactions. This compound is also used as a building block in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Cyclohexylboronic acid is an organic compound that primarily targets other organic compounds in chemical reactions. It is often used as a reactant in various chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with other organic compounds in chemical reactions. It is involved in reactions such as the HF-free synthesis of tetrabutylammonium trifluoroborates, cross-coupling with aromatic amines, Suzuki cross-coupling reactions, and arylation and alkylation of diphenylisoxazole .
Biochemical Pathways
This compound affects various biochemical pathways through its role as a reactant. It contributes to the formation of carbon-carbon and carbon-boron bonds in organic molecules, playing a crucial role in the synthesis of compounds with specific chemical properties .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the formation of new organic compounds. It is used as a reactant in chemical reactions to synthesize compounds with specific chemical properties .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent. For example, its solubility in methanol suggests that it may be more effective in methanol as a solvent . Furthermore, some reactions involving this compound are carried out at low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of cyclohexene with borane, followed by oxidation with hydrogen peroxide. The reaction conditions typically involve the use of an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydroboration processes. These methods are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanol or cyclohexanone.
Reduction: It can be reduced to cyclohexane.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Cyclohexanol, cyclohexanone.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Cyclohexylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, including potential drug candidates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Phenylboronic acid
- Butylboronic acid
- Cyclopentylboronic acid
- Cyclobutylboronic acid
- Cyclopropylboronic acid
Comparison: Cyclohexylboronic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This makes it particularly useful in reactions where steric hindrance or specific electronic effects are desired. For example, it may offer better selectivity or reactivity in certain cross-coupling reactions compared to phenylboronic acid or butylboronic acid .
Properties
IUPAC Name |
cyclohexylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c8-7(9)6-4-2-1-3-5-6/h6,8-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVAZAFNWDVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196162 | |
Record name | Boronic acid, cyclohexyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-56-9 | |
Record name | B-Cyclohexylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4441-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexaneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boronic acid, cyclohexyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using S,S-DICHED as a chiral director in Matteson homologations involving cyclohexylboronic acid?
A2: While the provided research articles do not directly discuss S,S-DICHED or its use in Matteson homologations with this compound, they do highlight the importance of boronic acids like this compound pinacol ester as building blocks in organic synthesis []. Matteson homologations, known for their stereocontrol in forming new carbon-carbon bonds, would benefit from a readily available and efficient chiral director like S,S-DICHED. The synthesis of S,S-DICHED, as described in one of the papers [], is relatively straightforward and avoids complex purification steps, making it a potentially valuable tool for asymmetric synthesis involving boronic acids.
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